molecular formula C16H20ClNO B3158073 Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride CAS No. 855383-29-8

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride

Cat. No.: B3158073
CAS No.: 855383-29-8
M. Wt: 277.79 g/mol
InChI Key: MPWQIMSXIOOWGD-UHFFFAOYSA-N
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Description

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C16H19NO.HCl. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group attached to a 2-(4-methoxyphenyl)ethylamine moiety, which is further combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(4-methoxyphenyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the 4-methoxyphenyl group but lacks the benzyl moiety.

    Benzylamine: Contains the benzyl group but lacks the 2-(4-methoxyphenyl)ethylamine structure.

    Phenethylamine: Similar backbone but without the methoxy substitution.

Uniqueness

Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride is unique due to the presence of both the benzyl and 2-(4-methoxyphenyl)ethylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15;/h2-10,17H,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWQIMSXIOOWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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